molecular formula C24H18F3N3O2 B2591967 N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 906149-67-5

N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2591967
CAS No.: 906149-67-5
M. Wt: 437.422
InChI Key: PQWPQGQCCGYWCC-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone class, characterized by a 4-oxoquinazolin-3(4H)-one core substituted with a 2-methyl group and linked to a phenyl ring. The phenyl ring is further substituted with a 3-(trifluoromethyl)benzamide moiety. Quinazolinones are pharmacologically significant due to their anti-inflammatory, antimicrobial, and anticancer activities .

  • Quinazolinone core formation via cyclization of anthranilic acid derivatives or Friedel-Crafts reactions .
  • Substitution reactions to introduce the benzamide group, often using halogenated intermediates or coupling reagents .

Properties

IUPAC Name

N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3O2/c1-14-12-18(30-15(2)28-21-9-4-3-8-19(21)23(30)32)10-11-20(14)29-22(31)16-6-5-7-17(13-16)24(25,26)27/h3-13H,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWPQGQCCGYWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling Reactions: The final step involves coupling the quinazolinone derivative with a benzamide derivative. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like sodium methoxide (NaOMe) for methoxylation.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Anticancer Properties

Quinazolines, including derivatives like N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide, have been extensively studied for their anticancer potential.

  • Mechanism of Action : The compound exhibits antiproliferative effects on various cancer cell lines through the inhibition of key signaling pathways involved in cell growth and survival. For instance, studies have demonstrated that quinazoline derivatives can inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers, including breast and lung cancer .
  • In Vitro Studies : Research indicates that quinazoline derivatives show significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). For example, a related compound demonstrated an IC50 value of 2.49 μM against MCF7 cells, showcasing potent anticancer activity .

Anti-inflammatory Effects

Another significant application of quinazoline derivatives is their anti-inflammatory properties.

  • Research Findings : Compounds within this class have been identified as effective anti-inflammatory agents. For instance, derivatives have been synthesized and tested for their ability to inhibit inflammatory mediators in vitro. One study highlighted a compound that showed comparable efficacy to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

Quinazolines are also recognized for their antimicrobial properties.

  • In Vitro Antimicrobial Studies : Several studies have reported that quinazoline derivatives exhibit activity against various bacterial strains. The synthesis of new derivatives has led to compounds with enhanced antimicrobial efficacy, making them candidates for further development in treating infections .

Other Potential Applications

Beyond anticancer and anti-inflammatory applications, quinazoline derivatives are being explored for several other therapeutic uses:

  • Antidiabetic Activity : Some studies suggest that these compounds may inhibit enzymes like alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism, thereby offering potential benefits in managing diabetes .
  • Neuroprotective Effects : Emerging research indicates that certain quinazoline derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities of Quinazoline Derivatives

Activity TypeExample CompoundTarget/MechanismIC50 Value
AnticancerN-(benzo[d]thiazol-2-yl)-6-bromo...EGFR Inhibition0.096 μM
Anti-inflammatoryN-(4-fluorophenyl)quinazolin...Inhibition of inflammatory mediatorsComparable to Indomethacin
AntimicrobialVarious synthesized derivativesBroad-spectrum antibacterial activityVaries by strain
AntidiabeticQuinazoline derivativesInhibition of alpha-amylaseVaries by compound

Mechanism of Action

The mechanism of action of N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it might act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related derivatives, focusing on substituents, pharmacological activity, and synthetic pathways:

Compound Name / ID Key Structural Features Pharmacological Activity Synthesis Method Reference
Target Compound : N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide - 4-Oxoquinazolinone core
- 2-Methyl substituent on quinazolinone
- Trifluoromethyl benzamide
Not explicitly reported; inferred anti-inflammatory/analgesic activity based on analogues Likely involves cyclization of anthranilic acid derivatives followed by benzamide coupling
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide - Acetamide substituent
- Ethylamino side chain
Anti-inflammatory activity surpassing Diclofenac (reference drug) Reaction of 2-chloro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide with ethylamine
3-(4-Chlorophenyl)-6-iodo-2-((substitutedimino)methyl)quinazolin-4(3H)-ones - Azomethine/hydrazone fragment
- Halogenated aryl groups
Anti-inflammatory activity (38–73.5%), slightly inferior to Indomethacin Condensation of quinoline-2-carbaldehyde with amino derivatives
N-(2-methyl-4-oxoquinazolin-3(4H)-yl)arylsulfonamide - Arylsulfonamide substituent
- Unsubstituted quinazolinone
Moderate anti-inflammatory activity; lower ulcerogenic potential than aspirin Reaction of 2-methyl-4-oxoquinazolin-3(4H)-ylamine with sulfonyl chlorides
GNF-7 (CAS 839706-07-9) - Pyrimido[4,5-d]pyrimidin core
- Trifluoromethyl benzamide
Ras signaling inhibition (anticancer) Multi-step synthesis involving pyrimidine cyclization and benzamide coupling

Key Research Findings

Anti-Inflammatory Activity: The target compound’s trifluoromethyl group may enhance activity compared to non-fluorinated analogues (e.g., 2-phenylquinazolinones), as fluorination often improves metabolic stability . Ulcerogenic Potential: Quinazolinones with sulfonamide or acetamide substituents (e.g., N-(2-methyl-4-oxoquinazolin-3(4H)-yl)arylsulfonamide) exhibit lower gastrointestinal toxicity than NSAIDs like aspirin .

Synthetic Flexibility: The quinazolinone core allows diverse substitutions (e.g., halogenation, alkylation, or sulfonylation) to optimize activity . S-Alkylation of triazole-thiones (as in ) is a viable route for introducing benzamide groups .

Structure-Activity Relationships (SAR) :

  • Trifluoromethyl Group : Enhances lipophilicity and binding to hydrophobic enzyme pockets (e.g., COX-2 or kinases) .
  • Substituent Position : Anti-inflammatory activity is maximized when electron-withdrawing groups (e.g., CF₃) are at the benzamide’s meta position .

Biological Activity

N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C18H16F3N3O
Molecular Weight 353.34 g/mol
IUPAC Name This compound
Canonical SMILES CC1=NC(=O)C=C(C=C1)C(=O)N(C2=CC=C(C=C2)C(F)(F)F)C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer pathways, particularly those related to tumor growth and metastasis.
  • Receptor Binding : It has the potential to bind to cell surface receptors, modulating cellular responses that can lead to apoptosis in cancer cells.
  • Signal Transduction Modulation : The compound may affect intracellular signaling pathways, influencing gene expression and cellular behavior related to proliferation and survival.

Anticancer Properties

Research indicates that compounds containing the quinazoline moiety exhibit significant anticancer activity. For instance:

  • In Vitro Studies : Quinazoline derivatives have been tested against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50%:
    • A related compound showed an IC50 of 0.096 μM against EGFR, highlighting the potential of quinazoline derivatives as selective anticancer agents .
    • Another study found that certain quinazoline derivatives exhibited potent activity against multiple cancer types, including pancreatic and breast cancers .
  • Mechanistic Insights : The anticancer effects are often linked to the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cell survival and proliferation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Broad-Spectrum Activity : Quinazoline derivatives have shown effectiveness against various bacterial and fungal strains, suggesting potential applications in treating infections .
  • Specific Studies : Certain derivatives demonstrated nanomolar inhibitory actions against carbonic anhydrases (CAs), which are important in microbial metabolism .

Case Studies

  • Case Study on Antitumor Activity :
    • A study synthesized several quinazoline derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced potency compared to their non-fluorinated counterparts.
    • The synthesized compound N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine was found to be particularly effective with an IC50 value significantly lower than standard chemotherapeutics .
  • Case Study on Antimicrobial Efficacy :
    • In another investigation, a series of quinazoline derivatives were screened for their antimicrobial activity. One derivative demonstrated a strong inhibitory effect against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent .

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